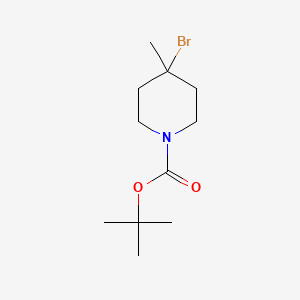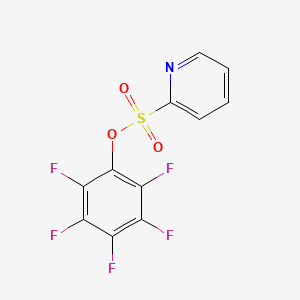![molecular formula C7H7N5O2 B6617537 methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1352504-79-0](/img/structure/B6617537.png)
methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a carboxylate ester group at the 6-position.
Mecanismo De Acción
Target of Action
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune cells and neurons being responsible for transmitting information .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neurons from ER stress-induced apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , which are critical pathways involved in neuronal cell survival . By reducing the expression of BIP and cleaved caspase-3, the compound may help protect neurons from damage and death . Additionally, the compound inhibits the NF-kB inflammatory pathway , which is a key regulator of immune and inflammatory responses .
Result of Action
The result of the compound’s action is a significant reduction in neuroinflammation and neuronal apoptosis . This is evidenced by the decreased production of NO and TNF-α in microglia cells, and the reduced expression of BIP and cleaved caspase-3 in neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of gram-negative bacteria, can stimulate microglia cells and trigger the production of NO and TNF-α . The compound’s ability to inhibit this response suggests that it may be effective in environments where LPS is present . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions and provides good yields of the desired product. Another method involves the use of ethyl 5-amino-1,2,4-triazole-3-carboxylate as a starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions would be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .
Aplicaciones Científicas De Investigación
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolin-4(3H)-one derivatives: These compounds also contain a fused heterocyclic ring system and are known for their antimicrobial properties.
Uniqueness
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular pathways makes it a valuable compound for therapeutic development .
Propiedades
IUPAC Name |
methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-11-10-3-12(7)5(4)8/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFFWDVXVPBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=NN=C2N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

